2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione
Description
Properties
IUPAC Name |
2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-5-3-4(6(5)10)8-2-1-7-3/h7-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFADEFRAGKQVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001253373 | |
| Record name | 2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086378-68-8 | |
| Record name | 2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086378-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione, also known as a bicyclic compound, has garnered attention due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and research efforts.
- Molecular Formula: C₈H₁₀N₂O₂
- Molecular Weight: 166.1772 g/mol
- CAS Registry Number: 64186-72-7
- IUPAC Name: this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities that could be leveraged in pharmaceutical applications:
- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent .
- Enzymatic Interactions : The compound has been shown to interact with specific enzymes, influencing biochemical pathways relevant to drug metabolism and synthesis . For instance, it has been implicated in the biosynthesis of complex indole alkaloids through unique enzymatic transformations .
- Potential as a Drug Precursor : Its structure allows for modifications that could lead to derivatives with enhanced biological activity, making it a candidate for drug development .
Study 1: Antimicrobial Activity
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated:
- Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for various strains.
- The compound exhibited greater potency against Gram-positive bacteria compared to Gram-negative strains.
Study 2: Enzymatic Role in Alkaloid Biosynthesis
Research published in Nature Communications explored the enzymatic pathways involving this compound in fungal systems:
- The enzyme CtdY was identified as crucial for the cleavage of the bicyclic structure during the biosynthesis of prenylated indole alkaloids.
- Genetic manipulation of the fungal strain led to increased yields of desired alkaloids when using this compound as a substrate .
Table 1: Biological Activities of this compound
Scientific Research Applications
Organocatalysis
2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione is utilized as a catalyst in various asymmetric reactions. Its ability to activate substrates through enamine and iminium ion mechanisms makes it a valuable component in the synthesis of chiral compounds.
Key Studies :
- A study demonstrated that this compound can effectively catalyze the enantioselective addition of nucleophiles to α,β-unsaturated carbonyl compounds, showcasing its utility in creating complex chiral structures .
- In cascade reactions, it has been shown to facilitate transformations leading to the formation of multiple bonds and functional groups in a single synthetic step, which is highly advantageous for synthesizing complex molecules .
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. Its structural analogs have been explored as piperazine surrogates in drug design.
Case Studies :
- Research indicates that derivatives of this compound exhibit antibacterial properties, making them candidates for the development of new antibiotics .
- The synthesis of Ciprofloxacin analogs using this compound has shown promising biological activity against various bacterial strains .
Materials Science
In materials science, the compound's unique structural features enable its use in creating advanced materials with specific properties.
Applications :
- It can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities such as conductivity or thermal stability.
- The compound's ability to form stable complexes with metal ions suggests potential applications in catalysis and sensor technology.
Comparative Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Derivatives
Derivatives of 2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione with methyl or benzyl substituents exhibit distinct properties:
Key Observations :
- Steric and Electronic Effects : The benzyl-substituted derivative shows a significantly lower melting point (146–148 °C vs. 260–262 °C), likely due to reduced crystallinity from bulky aromatic groups. The higher optical rotation in the methyl derivative suggests substituent size and symmetry influence chirality .
- Spectral Shifts : The C=O IR stretches remain consistent (~1788–1791 cm⁻¹), indicating minimal electronic perturbation from substituents on the ketone groups .
Heteroatom Substitution: Dithione Analog
Replacing the ketone oxygen atoms with sulfur yields 2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dithione (CAS 64300-70-5, molecular formula C₈H₁₀N₂S₂) .
| Property | Dione Parent (Hypothetical) | Dithione Analog |
|---|---|---|
| Functional Groups | Two ketones (C=O) | Two thiones (C=S) |
| Molecular Formula | C₈H₈N₂O₂ | C₈H₁₀N₂S₂ |
| Stability | High (ketones) | Likely lower (thiones) |
Key Observations :
- Reactivity : Thiones are generally more nucleophilic and less stable than ketones, suggesting the dithione analog may exhibit enhanced reactivity in alkylation or cycloaddition reactions .
- Structural Impact: The larger atomic radius of sulfur vs.
Expanded Ring Systems and Related Bicyclic Compounds
- 9-Methyl-3,5-dioxo-4-azatricyclo[5.2.2.0²,⁶]undec-8-ene : This tricyclic analog, synthesized from 2-methylcyclohexane-1,3-dione and 1H-pyrrole-2,5-dione, shares a similar imide motif but features an additional fused ring. Characterization via NMR and MS highlights structural complexity compared to the simpler bicyclic system .
- 7,8-Diazabicyclo[4.2.0]octa-1,3,5-triene : This compound, detected in an argon matrix, replaces ketones with aromatic double bonds. The fully conjugated system likely confers aromaticity and distinct electronic properties, though its instability under ambient conditions limits practical applications .
Tables Summarizing Key Data
Table 1: Comparative Analysis of Derivatives
Table 2: Spectral Data for Methyl and Benzyl Derivatives
| Derivative | IR (C=O, cm⁻¹) | $^1$H NMR (δ, ppm) | $^{13}$C NMR (δ, ppm) |
|---|---|---|---|
| 2,5-Dimethyl | 1788 | 3.01 (s, CH₃) | 36.48 (CH₃), 180.13 (C=O) |
| 2,5-Dibenzyl | 1791 | 4.0 (s, CH₂Ph) | 52.64 (CH₂Ph), 180.11 (C=O) |
Preparation Methods
Synthesis Overview
The primary method for preparing 2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione involves the reaction of diethyl squarate with a chiral diamine, specifically (1R,2R)-1,2-diphenylethylenediamine, under reflux conditions in ethanol. This reaction forms the bicyclic squaramide core with high structural specificity.
-
- Diethyl squarate (a squaric acid diester)
- (1R,2R)-1,2-diphenylethylenediamine (chiral diamine)
-
- Reflux in ethanol solvent
- Stoichiometric ratio: 1 equivalent of diamine to diethyl squarate
Product :
- (3R,4R)-3,4-diphenyl-2,5-diaza-bicyclo[4.2.0]oct-1(6)-ene-7,8-dione (compound 3)
This method yields the six-membered ring bicyclic squaramide with a rigid, planar squaric acid core and chiral diamine substituents, which are crucial for subsequent applications in asymmetric catalysis.
Alkylation to Derivatives
The bicyclic squaramide thus formed can be further functionalized by alkylation to introduce various substituents, enhancing its chemical diversity and potential catalytic properties.
-
- Haloalkyl reagents (e.g., alkyl halides)
-
- Presence of potassium carbonate as a base
- Solvent: Dimethylformamide (DMF)
- Ambient temperature
Outcome :
- Formation of alkyl-substituted cyclic squaramides (compounds 4a-d)
These derivatives have been structurally characterized by X-ray crystallography, confirming the integrity of the bicyclic framework and the spatial orientation of substituents.
Preparation of Larger Ring Analogues
In addition to six-membered ring bicyclic squaramides, twelve-membered ring analogues can be synthesized by reacting di-n-butyl squarate with the same chiral diamine under reflux in a mixed solvent system.
-
- Di-n-butyl squarate
- (1R,2R)-1,2-diphenylethylenediamine
-
- Reflux in n-butanol/ethanol (1:1)
Yield :
- 10% of twelve-membered cyclic squaramide (compound 6)
- 35% of six-membered bicyclic squaramide (compound 3) as byproduct
This method shows the possibility of ring expansion but with lower efficiency and competing formation of the smaller ring compound.
Structural Characterization
The synthesized bicyclic squaramides have been extensively characterized by nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography:
-
- ^1H NMR: Singlets for methine protons at ~4.32 ppm for six-membered and 4.76 ppm for twelve-membered rings
- ^13C NMR: Seven signals indicating molecular symmetry
-
- Alkylated derivatives (4a-d) crystallize in monoclinic and orthorhombic space groups
- Show hydrogen bonding networks involving squaric acid oxygen atoms and amide protons
- Phenyl groups on the diamine moiety exhibit electron-rich and steric effects influencing molecular conformation
Summary Table of Preparation Methods
| Step | Reactants/Conditions | Product | Yield/Notes |
|---|---|---|---|
| 1 | Diethyl squarate + (1R,2R)-1,2-diphenylethylenediamine, reflux in ethanol | (3R,4R)-3,4-diphenyl-2,5-diaza-bicyclo[4.2.0]oct-1(6)-ene-7,8-dione (3) | Major product, high yield |
| 2 | Compound 3 + haloalkyl reagents, K2CO3 in DMF at ambient temperature | Alkyl-substituted cyclic squaramides (4a-d) | Structural diversification |
| 3 | Di-n-butyl squarate + (1R,2R)-1,2-diphenylethylenediamine, reflux in n-butanol/ethanol (1:1) | Twelve-membered cyclic squaramide (6) + compound 3 | 10% for 6, 35% for 3 (byproduct) |
Research Findings and Applications
- The bicyclic squaramides prepared by these methods serve as chiral ligands and organocatalysts in asymmetric synthesis.
- Hydrogen bonding capabilities and rigid bicyclic structure contribute to their catalytic activity.
- Alkylation allows tuning of steric and electronic properties for specific catalytic applications.
- Crystal structures reveal detailed hydrogen bonding patterns and conformational preferences essential for understanding reactivity.
Q & A
Basic Research Questions
Q. What are the key structural features of 2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione, and how do they influence its reactivity?
- Methodological Answer : The compound’s bicyclic framework, fused diaza rings, and conjugated dione system dictate its reactivity. Characterize its structure via XRD or NMR to confirm bond angles and stereoelectronic effects. Computational tools (e.g., DFT) can model intramolecular interactions, such as strain in the bicyclo[4.2.0] system, which may influence ring-opening reactions or nucleophilic attack at the dione moiety .
Q. How can synthetic pathways for this compound be optimized to improve yield and purity?
- Methodological Answer : Use a factorial design of experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, orthogonal arrays (e.g., Taguchi methods) minimize experimental runs while identifying critical factors. Post-synthesis, employ HPLC or GC-MS to quantify impurities and optimize recrystallization protocols .
Q. What analytical techniques are most reliable for assessing the stability of this compound under varying conditions?
- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and dynamic vapor sorption (DVS) to evaluate degradation kinetics. Pair with spectroscopic monitoring (e.g., FTIR or Raman) to detect structural changes. For photostability, use controlled UV/Vis exposure chambers and track degradation via LC-MS .
Advanced Research Questions
Q. How do quantum mechanical properties of this compound affect its potential as a precursor in heterocyclic synthesis?
- Methodological Answer : Perform ab initio calculations (e.g., MP2 or CCSD(T)) to map electron density distributions and frontier molecular orbitals (HOMO/LUMO). These predict sites for electrophilic/nucleophilic attack. Validate with experimental kinetics (e.g., stopped-flow spectroscopy) to correlate computational predictions with observed reactivity .
Q. What strategies resolve contradictions in reported data on the compound’s catalytic behavior?
- Methodological Answer : Apply meta-analysis frameworks to reconcile discrepancies. For example, use multivariate regression to assess confounding variables (e.g., solvent effects, trace metal impurities). Cross-validate using in situ spectroscopy (e.g., NMR reaction monitoring) to isolate mechanistic pathways .
Q. Can machine learning (ML) models predict novel derivatives with enhanced bioactivity or catalytic performance?
- Methodological Answer : Train ML algorithms (e.g., random forests or neural networks) on datasets of structural descriptors (e.g., topological indices, partial charges) and bioactivity/catalytic outcomes. Use COMSOL Multiphysics for multi-physics simulations to validate predictions, such as diffusion-limited reaction dynamics in proposed derivatives .
Q. How does the compound’s rigid bicyclic scaffold influence its utility as a synthon in complex heterocycle assembly?
- Methodological Answer : Explore ring-opening/ring-expansion reactions under controlled conditions (e.g., acid/base catalysis). Use kinetic isotope effects (KIE) and isotopic labeling (e.g., N or C) to track bond cleavage/rearrangement. Compare with analogous systems (e.g., bicyclo[3.2.0] derivatives) to isolate steric vs. electronic contributions .
Q. What experimental and computational methods elucidate degradation pathways under oxidative or hydrolytic stress?
- Methodological Answer : Combine LC-HRMS with quantum mechanics/molecular mechanics (QM/MM) simulations to identify transient intermediates. For oxidative pathways, use EPR spectroscopy to detect radical species. For hydrolysis, employ pH-stat titrations and O isotopic tracing to map nucleophilic attack sites .
Data Contradiction and Validation Framework
- Example Workflow :
- Hypothesis Generation : Identify conflicting literature reports (e.g., divergent catalytic yields).
- Controlled Replication : Reproduce experiments under standardized conditions (pH 7.0, 25°C, inert atmosphere).
- Multivariate Analysis : Apply principal component analysis (PCA) to isolate critical variables.
- Mechanistic Validation : Use operando spectroscopy (e.g., in situ IR) to monitor reaction progress.
- Model Refinement : Update computational/ML models with new data to reduce prediction uncertainty .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
